5-Bromo-2-iodo-3-nitrobenzoic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrINO4 |
|---|---|
Molecular Weight |
371.91 g/mol |
IUPAC Name |
5-bromo-2-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3BrINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
InChI Key |
TWXBNZYBGOSUBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Br |
Origin of Product |
United States |
The Role of Substituted Benzoic Acids As Building Blocks in Synthesis
Substituted benzoic acids are fundamental synthons, or synthetic building blocks, in the field of organic synthesis. nih.gov The term "synthon" refers to an idealized fragment, usually an ion, that assists in the strategic planning of a synthesis, a concept known as retrosynthetic analysis. fiveable.me In practice, these synthons are represented by real chemical reagents that carry out the desired transformations. The carboxylic acid group of a benzoic acid derivative, for instance, can undergo a variety of reactions, such as esterification or conversion to an acyl chloride, providing a versatile handle for constructing more elaborate molecular architectures. smolecule.com The substituents on the aromatic ring further expand the synthetic possibilities by influencing the reactivity of the ring and providing additional sites for chemical modification. libretexts.org
The Strategic Importance of Halogen and Nitro Functionalities in Aromatic Systems
The presence of halogen (bromo, iodo, etc.) and nitro groups on an aromatic ring significantly influences its chemical behavior. Both types of substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.orguobabylon.edu.iq This deactivation stems from the inductive effect of the electronegative halogen and nitro groups, which pull electron density away from the ring. libretexts.org
However, the specific nature of these groups provides strategic advantages in synthesis:
Halogens as Versatile Leaving Groups: Halogen atoms, particularly iodine and bromine, are excellent leaving groups in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. acs.org This allows for the introduction of a wide range of other functional groups, making halogenated aromatics key intermediates in the construction of complex molecules. rsc.org
The Nitro Group as a Director and Precursor: The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. uobabylon.edu.iqlibretexts.org More importantly, the nitro group can be readily reduced to an amino group (-NH2), which is a powerful activating group and directs ortho and para. msu.edu This transformation from a deactivating to an activating group provides a powerful tool for controlling the sequence of substitution reactions on the aromatic ring.
The combination of these functionalities on a single aromatic ring, as seen in halogenated nitrobenzoic acids, creates a powerful platform for intricate synthetic strategies.
Contextualizing 5 Bromo 2 Iodo 3 Nitrobenzoic Acid in Modern Synthetic Approaches
Precursor Synthesis and Functional Group Interconversions
The construction of the target molecule typically begins with the synthesis of simpler, functionalized benzoic acid derivatives that serve as key intermediates.
Synthesis of Halogenated Aminobenzoic Acid Intermediates
The synthesis of halogenated aminobenzoic acids is a crucial first step in many synthetic pathways towards complex benzoic acid derivatives. These intermediates can be prepared through various methods, often starting from commercially available materials like toluene (B28343) or phthalimide (B116566). up.ac.za For instance, 4-aminobenzoic acid can be synthesized from toluene. up.ac.za A common route to 2-aminobenzoic acid involves the hydrolysis of phthalimide to phthalamidic acid, followed by a Hofmann reaction. up.ac.zagoogle.com
Halogen atoms can be introduced onto the aromatic ring either before or after the formation of the aminobenzoic acid structure. The specific timing and method of halogenation are critical for achieving the desired substitution pattern due to the directing effects of the existing functional groups. researchgate.net Enzymatic halogenation using halogenase enzymes is an emerging greener alternative to traditional chemical methods, which often use harsh reagents and lack regiocontrol. researchgate.net
A key intermediate for the synthesis of this compound is 2-amino-5-bromobenzoic acid. The synthesis of this and other aminobenzoic acid derivatives can involve the addition of amine-based moieties as nucleophiles to a carbonyl group, forming an unstable intermediate that dehydrates to an imine under acidic conditions. nih.gov
Diazotization and Sandmeyer-Type Reactions for Halogen Introduction
Diazotization of an aromatic amine, followed by a Sandmeyer or related reaction, is a powerful and widely used method for introducing a variety of functional groups, including halogens, onto an aromatic ring. libretexts.orgwikipedia.org The process begins with the reaction of a primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. masterorganicchemistry.com This diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a nucleophile. masterorganicchemistry.com
The Sandmeyer reaction specifically refers to the copper(I)-catalyzed substitution of the diazonium group. wikipedia.orgbyjus.com For example, using copper(I) chloride (CuCl) or copper(I) bromide (CuBr) allows for the introduction of chloro and bromo substituents, respectively. masterorganicchemistry.combyjus.com
The introduction of an iodine atom via a diazonium salt is a particularly facile reaction. Unlike the Sandmeyer reactions for chlorination and bromination, the iodination of an aryl diazonium salt does not typically require a copper(I) catalyst. libretexts.orgwikipedia.org The reaction is usually achieved by treating the diazonium salt solution with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI). libretexts.org
A practical example is the synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid. chemicalbook.com The amino group is first converted to a diazonium salt at low temperatures (0 °C). The subsequent addition of a potassium iodide solution and gentle heating leads to the replacement of the diazonium group with iodine, affording the desired product in high yield. chemicalbook.com This method is also applicable for the synthesis of radioiodinated compounds for medical imaging, where stable diazonium salts are reacted with a source of radioiodine. acs.org
Table 1: Synthesis of 5-Bromo-2-iodobenzoic Acid via Diazotization
| Step | Reagents | Temperature | Duration | Outcome | Yield | Reference |
| Diazotization | 2-Amino-5-bromobenzoic acid, NaNO₂, HCl(aq) | 0 °C | 3 h | Formation of diazonium salt | - | chemicalbook.com |
| Iodination | Potassium iodide, H₂SO₄ | 90 °C | 1.33 h | 5-Bromo-2-iodobenzoic acid | 87% | chemicalbook.com |
Nitro Group Introduction and Positional Selectivity
The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comturito.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. msu.edu
The regioselectivity of nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. turito.com Halogen atoms are also deactivating but are ortho-, para-directing.
In a precursor like 5-bromo-2-iodobenzoic acid, the positions ortho and para to the halogens and meta to the carboxylic acid must be considered. The nitration of halogen-substituted benzoic acids generally requires more forcing conditions (higher temperatures and acid concentrations) compared to the nitration of benzene itself. google.com The major product of the nitration of 2-bromobenzoic acid is the 2-bromo-5-nitrobenzoic acid, with the 2-bromo-3-nitrobenzoic acid being a minor product that can be separated by fractional crystallization. orgsyn.org The introduction of the nitro group at the 3-position in 5-bromo-2-iodobenzoic acid is directed meta to the carboxyl group and ortho to the bromine atom. The steric hindrance from the adjacent iodine atom at the 2-position also influences the final position of the incoming nitro group.
Convergent and Linear Synthesis Approaches
The assembly of complex molecules like this compound can be approached through two primary strategies: linear and convergent synthesis. chemistnotes.comjournalspress.com
For this compound, a linear approach might start with 2-aminobenzoic acid. This would be followed by a sequence of bromination, diazotization/iodination, and finally nitration, with careful consideration of the order to achieve the correct isomer.
Table 2: Comparison of Linear and Convergent Synthesis
| Feature | Linear Synthesis | Convergent Synthesis | Reference |
| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. | chemistnotes.comjournalspress.com |
| Efficiency | Generally lower overall yield. | Generally higher overall yield. | chemistnotes.comscholarsresearchlibrary.com |
| Number of Steps | Longest route involves more sequential steps. | Fewer sequential steps. | chemistnotes.com |
| Time | Can be more time-consuming. | Often quicker. | chemistnotes.com |
| Application | Suitable for simpler molecules. | Preferred for complex molecules and libraries. | rsc.org |
Multi-step Reaction Sequences
A common strategy involves starting with a less complex, commercially available precursor and sequentially adding the required substituents. For instance, the synthesis of 2-iodo-3-nitrobenzoic acid has been achieved from 3-nitrophthalic acid. nus.edu.sgorgsyn.org This process involves a high-temperature decarboxylation/mercuration reaction with mercury(II) acetate, followed by the electrophilic displacement of the mercury group with iodine. nus.edu.sg Similarly, 2-bromo-3-nitrobenzoic acid can be prepared via the nitration of 2-bromobenzoic acid, though this method yields the desired 2,3-isomer as a minor product alongside the principal 2,5-isomer, necessitating separation by fractional crystallization. orgsyn.org
A logical synthetic pathway for this compound could begin with a molecule already containing some of the desired substituents in the correct orientation, such as 5-amino-2-bromobenzoic acid. This starting material could then undergo a Sandmeyer-type reaction, a cornerstone of aromatic synthesis. The amino group would first be converted to a diazonium salt using a nitrite source under acidic conditions. Subsequent treatment with an iodide salt, like potassium iodide, would replace the diazonium group with iodine to furnish the target structure.
Below is a table outlining a potential multi-step synthesis based on these established principles.
| Step | Reaction | Starting Material | Key Reagents | Typical Conditions | Product |
| 1 | Diazotization | 5-Amino-2-bromo-3-nitrobenzoic acid | NaNO₂, HCl (aq) | 0–5 °C | 2-Bromo-3-nitro-5-diazoniumbenzoyl chloride |
| 2 | Iodination (Sandmeyer) | 2-Bromo-3-nitro-5-diazoniumbenzoyl chloride | KI (aq) | 0–20 °C, gentle warming | This compound |
This table represents a proposed synthetic route based on analogous, well-established chemical reactions. Specific yields and optimized conditions would require experimental verification.
One-Pot and Cascade Reactions for Benzoic Acid Derivatives
Modern synthetic chemistry increasingly favors one-pot and cascade reactions, which combine multiple transformations into a single operation without isolating intermediates. These approaches enhance efficiency, reduce waste, and can provide access to complex molecules from simple precursors in a streamlined fashion. While a specific one-pot synthesis for this compound is not documented, numerous methodologies have been developed for related benzoic acid derivatives that highlight the power of this approach. lookchem.comnih.gov
Cascade reactions, where the product of one reaction is the substrate for the next in the same pot, are particularly elegant. For example, copper-catalyzed cascade reactions between 2-halobenzoic acids and amidines have emerged as a prominent route to synthesize quinazolinones under mild conditions. beilstein-journals.org Another powerful strategy involves rhodium-catalyzed C-H activation and cascade annulation of benzoic acids with partners like alkynes or isocyanates to build complex heterocyclic scaffolds such as phthalimides and isocoumarins directly. researchgate.netrsc.org These methods are highly atom-economical and tolerate a wide range of functional groups.
The development of one-pot synthesis-functionalization protocols further streamlines access to diverse structures. For instance, 1,3,4-oxadiazoles can be synthesized from carboxylic acids and subsequently functionalized via C-H arylation or amination in a one-pot, two-stage process. nih.gov Electrosynthesis also offers a one-pot solution for the carboxylation of aryl bromides to produce benzoic acids under mild conditions, avoiding the need for expensive metal catalysts or pre-formed organometallic reagents. lookchem.comresearchgate.net
| Reaction Type | Catalyst/Reagent | Substrates | Product Class | Reference |
| Cascade Cyclization | Chitosan-supported CuI | 2-Halobenzoic acids, Amidines | Quinazolinones | beilstein-journals.org |
| Cascade Annulation | Rhodium(III) complexes | Benzoic acids, Alkynes/Isocyanates | Isocoumarins, Phthalimides | researchgate.netrsc.org |
| One-Pot Synthesis-Functionalization | NIITP, Pd-catalyst | Carboxylic acids, Aryl iodides | 2,5-Disubstituted 1,3,4-oxadiazoles | nih.gov |
| Electrocatalytic Carboxylation | Silver (Ag) electrode | Aryl bromides, CO₂ | Benzoic acids | lookchem.comresearchgate.net |
| DMAP-Catalysed Cascade | 4-Dimethylaminopyridine (DMAP) | 2-Substituted benzoic acids, Organic azides | Quinolinones | rsc.org |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of a target compound, particularly in multi-step syntheses involving sensitive functional groups or the potential for isomer formation. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the nature and stoichiometry of catalysts and reagents.
For the synthesis of halogenated nitroaromatics, temperature control is critical. For example, in diazotization reactions, temperatures are typically kept between 0 and 5 °C to prevent the premature decomposition of the unstable diazonium salt. Conversely, nitration reactions often require elevated temperatures to proceed at a reasonable rate, as seen in the synthesis of 2-iodo-5-nitrobenzoic acid at 135 °C. beilstein-journals.org However, harsh conditions can also lead to side reactions and reduced yields.
The choice of catalyst and solvent can profoundly impact reaction outcomes. In silver(I)-promoted oxidative coupling reactions, silver(I) oxide was found to be the most efficient oxidant, and the use of acetonitrile (B52724) as a solvent provided the best balance between substrate conversion and selectivity toward the desired product. scielo.br For the synthesis of quinazolinones from 2-halobenzoic acids, a chitosan-supported copper(I) iodide catalyst enabled the reaction to proceed efficiently under mild conditions. beilstein-journals.org The addition of specific reagents can also be key; for example, the base-mediated photochemical cyclization of 2-azidobenzoic acids showed that increasing the amount and strength of the base led to higher selectivity and reaction rates. researchgate.net
The challenge of separating isomers, a common issue in electrophilic aromatic substitution, underscores the importance of optimization. The nitration of 2-bromobenzoic acid, for instance, yields a mixture of 2-bromo-3-nitrobenzoic acid and the major product, 2-bromo-5-nitrobenzoic acid, requiring tedious fractional crystallization for separation. orgsyn.org Optimizing such reactions might involve exploring different nitrating agents or catalytic systems to improve the regioselectivity and simplify purification.
| Parameter | Variation | Effect on Reaction | Example System | Reference |
| Temperature | 0 °C vs. Room Temp. vs. 85 °C | Both conversion and selectivity were highest at room temperature or reflux, decreasing at 0 °C. | Ag₂O-promoted oxidative coupling | scielo.br |
| Catalyst/Oxidant | Ag₂O vs. AgOAc vs. Ag₂CO₃ | Ag₂O provided the best balance of substrate conversion and product selectivity. | Oxidative coupling of phenylpropanoids | scielo.br |
| Solvent | Acetonitrile vs. Dichloromethane vs. Benzene | Acetonitrile offered a superior balance between conversion and selectivity. | Oxidative coupling of phenylpropanoids | scielo.br |
| Base | Increased amount and strength of NaOH | Resulted in increased selectivity and reaction rate. | Photochemical cyclization of 2-azidobenzoic acids | researchgate.net |
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene and its derivatives. However, the viability and outcome of such reactions on this compound are profoundly dictated by the strong deactivating nature of its substituents.
The substituents on the benzene ring control the position of any incoming electrophile. This is known as the directing effect. The groups on this compound exhibit competing effects.
Carboxyl Group (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects. schoolwires.net It directs incoming electrophiles to the positions meta to itself (C4 and C6).
Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, the nitro group is strongly deactivating and a meta-director. schoolwires.netlibretexts.orggeorganics.sk It directs incoming electrophiles to the positions meta to itself (C5 and C1, which is already substituted).
Bromo (-Br) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho- and para-directors because their lone pairs can be donated to the ring through resonance, stabilizing the cationic intermediate (the arenium ion). libretexts.orgvaia.com The bromo group at C5 directs to C4 and C6 (ortho) and C2 (para). The iodo group at C2 directs to C1 and C3 (ortho, both substituted) and C5 (para, also substituted).
Considering the combined influence, the ring is exceptionally deactivated towards electrophilic attack. The carboxyl and nitro groups strongly withdraw electron density, making the ring much less nucleophilic than benzene. youtube.com While the halogens can donate electron density via resonance, their primary influence in terms of reactivity is deactivation. The only unsubstituted position, C6, is ortho to the bromo group and meta to the carboxyl group, representing a point of conflicting directives. However, the overwhelming deactivation of the ring makes further electrophilic substitution highly unfavorable under standard conditions.
Steric hindrance plays a significant role in the reactivity of this molecule. researchgate.net The bulky iodo and bromo groups, positioned at C2 and C5 respectively, create considerable steric congestion. Any approaching electrophile aiming for the C6 position would experience steric clash with the adjacent bromo group at C5. Similarly, attack at C4 would be hindered by both the nitro group at C3 and the bromo group at C5. This steric crowding further diminishes the already low likelihood of a successful electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution Considerations
In contrast to its inertness toward electrophiles, the electronic properties of this compound make it a candidate for nucleophilic aromatic substitution (SNA_r). This type of reaction involves a nucleophile attacking the aromatic ring and replacing a leaving group. youtube.com
The presence of a strongly electron-withdrawing group, such as the nitro group, is crucial for activating an aromatic ring towards nucleophilic attack. georganics.skyoutube.com The nitro group at C3 activates the ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. This stabilization is most effective when the negative charge can be delocalized onto the nitro group, which occurs when the attack is at the ortho (C2, C4) or para (C6) positions relative to the nitro group.
In this compound, the iodo group is at the ortho position (C2) and the bromo group is at the para position (C5, relative to the C1-C2 bond axis being considered) with respect to the nitro group. This positioning makes both halogens potential leaving groups in an SNA_r reaction, as nucleophilic attack at these sites would generate a stabilized Meisenheimer complex.
Halogen exchange reactions, sometimes referred to as aromatic Finkelstein reactions, are a subset of SNA_r where one halogen is replaced by another. mdpi.com The reactivity of the leaving group in SNA_r reactions is related to both the strength of the carbon-halogen bond and the ability of the halide to stabilize a negative charge. Generally, the C-I bond is weaker than the C-Br bond, which would suggest that iodide is a better leaving group.
However, the rate-determining step in many SNA_r reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. In these cases, the electronegativity of the halogen can play a key role, with more electronegative halogens enhancing the electrophilicity of the carbon atom to which they are attached. This leads to a common reactivity order of F > Cl > Br > I. The precise outcome can be highly dependent on the reaction conditions, the nucleophile, and the solvent used. mdpi.com For this compound, a competitive substitution of either bromine or iodine could be possible, with the specific product depending on the chosen reaction parameters.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides serving as common substrates. science.govmdpi.com this compound, with its two different halogen atoms, is a prime candidate for such transformations.
The generally accepted mechanism for these reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Palladium(0) complex. The reactivity of aryl halides in this crucial step follows the order: Ar-I > Ar-Br >> Ar-Cl. acs.org This difference in reactivity is primarily due to the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl).
This reactivity trend allows for selective cross-coupling reactions on molecules containing multiple different halogens. For this compound, it is highly probable that a palladium-catalyzed coupling reaction could be performed selectively at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
A specific example is found in the synthesis of 3-aryl-5-nitroisocoumarins. nus.edu.sg Research has shown that 2-iodo-3-nitrobenzoic acid can undergo a Castro-Stephens coupling with arylalkynyl copper(I) reagents. This reaction proceeds via a coupling step followed by an in-situ copper-catalyzed 6-endo-dig cyclization, with the nitro group directing the ring-closure. nus.edu.sgbath.ac.uk Furthermore, the corresponding methyl ester, methyl 2-iodo-3-nitrobenzoate, successfully undergoes Sonogashira coupling, a palladium-catalyzed reaction, with terminal alkynes. nus.edu.sg These examples underscore the utility of the C-I bond in this scaffold for advanced synthetic applications.
Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling
| Aryl Halide (Ar-X) | C-X Bond Energy (kJ/mol, approx.) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| Ar-I | 272 | Highest |
| Ar-Br | 338 | Intermediate |
Suzuki-Miyaura Cross-Coupling and Related Arylation
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. libretexts.org The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.org
For this compound, the initial and rate-determining step, oxidative addition, is of particular interest. In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond. libretexts.org Given the significant difference in bond strength between the C-I and C-Br bonds, the oxidative addition is expected to occur selectively at the more labile carbon-iodine bond.
Catalytic Cycle Highlights:
Oxidative Addition: The Pd(0) catalyst selectively attacks the C-I bond to form an arylpalladium(II) halide intermediate. The C-Br bond remains intact under controlled conditions. This selectivity is a well-established principle in palladium catalysis. libretexts.orglibretexts.org
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a diarylpalladium(II) complex. researchgate.net
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. chemrxiv.org
The electron-withdrawing nitro group positioned ortho to the iodine atom enhances the electrophilicity of the C-I bond, further promoting the initial oxidative addition step. However, the steric bulk of the ortho-iodo and nitro groups can influence the subsequent steps and may necessitate the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction. nih.gov
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Average Bond Energy (kJ/mol) | Reactivity in Oxidative Addition |
|---|---|---|
| C-I | ~240 | Highest |
| C-Br | ~285 | Intermediate |
| C-Cl | ~340 | Lowest |
Castro-Stephens Coupling and Alkyne Functionalization
The Castro-Stephens coupling is a copper-mediated reaction that couples a copper(I) acetylide with an aryl halide to form a disubstituted alkyne. wikipedia.orgalfa-chemistry.com This reaction is particularly effective with aryl iodides.
Research on the closely related compound, 2-iodo-3-nitrobenzoic acid, provides significant mechanistic insight. nus.edu.sg In a tandem process, the reaction of 2-iodo-3-nitrobenzoic acid with an arylalkynyl copper(I) reagent in refluxing pyridine (B92270) leads not just to coupling but also to a subsequent intramolecular cyclization. nus.edu.sg
Proposed Mechanism:
Coupling: The reaction initiates with the classic Castro-Stephens coupling between the copper acetylide and the aryl iodide (this compound), forming a 2-alkynyl-3-nitro-5-bromobenzoic acid intermediate and copper(I) iodide. wikipedia.orgnus.edu.sg
Intramolecular Cyclization: The key feature of this transformation is the subsequent in-situ, copper-catalyzed ring-closure. The ortho-nitro group plays a crucial directive role, influencing the electron distribution in the alkyne and favoring a 6-endo-dig cyclization pathway. nus.edu.sg The carboxylate group attacks the alkyne, leading to the formation of a 3-aryl-5-nitro-7-bromoisocoumarin. This regioselectivity is notable, as other systems sometimes favor 5-exo cyclization. nus.edu.sg
This tandem reaction demonstrates how the specific functionalities of the substrate can be exploited to build complex heterocyclic structures in a single step.
Carbon-Halogen Bond Activation Mechanisms
The activation of the C-I and C-Br bonds in this compound is the initial step in a variety of cross-coupling reactions and proceeds via different mechanisms depending on the catalytic system employed.
Palladium-Catalyzed Activation (e.g., Suzuki, Heck, Sonogashira): The dominant mechanism is the oxidative addition of a Pd(0) species into the carbon-halogen bond. chemrxiv.org As established, the C-I bond is preferentially activated over the C-Br bond due to its lower bond dissociation energy. This forms a square planar Pd(II) intermediate, which is the cornerstone of these catalytic cycles. libretexts.org
Copper-Catalyzed Activation (e.g., Castro-Stephens, Ullmann): In these reactions, the mechanism is thought to involve the reaction of an aryl halide with a copper(I) species. In the Castro-Stephens coupling, this is a pre-formed copper(I) acetylide. wikipedia.orgalfa-chemistry.com The precise mechanism can be complex and may involve single electron transfer (SET) pathways or oxidative addition to the copper center, but it differs significantly from the well-defined Pd(0)/Pd(II) cycle. The reaction with the C-I bond is again favored.
The electron-withdrawing nitro group activates both halide positions toward nucleophilic attack and facilitates oxidative addition by lowering the electron density of the aromatic ring. However, the steric hindrance presented by the ortho-substituents (iodine and nitro group) is a critical factor that can modulate the rate and success of these activation processes.
Carboxylic Acid Derivatization Mechanisms
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. The mechanisms for these transformations are influenced by the electronic and steric environment created by the other substituents on the aromatic ring.
Esterification Pathways
The most common method for converting a carboxylic acid to an ester is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Mechanism:
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, and the carbonyl double bond is reformed.
Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated by a base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
For this compound, the significant steric hindrance from the large iodine atom at the ortho position can impede the approach of the alcohol nucleophile to the carbonyl carbon. This steric effect can dramatically slow the reaction rate, often requiring more forceful conditions or alternative esterification methods, such as using a highly reactive alkylating agent (e.g., diazomethane) or activating the carboxylic acid with reagents like thionyl chloride to form an acyl chloride intermediate first.
Amide Formation Reactions
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures. Therefore, amide formation is typically achieved by first "activating" the carboxylic acid with a coupling reagent.
Mechanism (using a carbodiimide (B86325) like DCC or EDC):
Activation: The carboxylic acid adds to a carbon-nitrogen double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amine attacks the carbonyl carbon of this activated intermediate.
Rearrangement and Elimination: A rearrangement occurs, and the stable N,N'-disubstituted urea (B33335) is eliminated, leaving the desired amide.
As with esterification, the primary mechanistic challenge for this compound is the steric hindrance around the carboxyl group. The bulky ortho-iodo substituent can significantly hinder the approach of the amine nucleophile, even to the activated O-acylisourea intermediate. Overcoming this may require the use of less sterically demanding amines, higher reaction temperatures, or specialized coupling additives (like HOBt or DMAP) that form less hindered active ester intermediates to facilitate the final nucleophilic attack.
Table 2: Common Coupling Reagents for Amide Formation
| Reagent | Full Name | Byproduct | Notes |
|---|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Ethyl-dimethylaminopropyl-urea | Water-soluble byproduct, easy to remove by aqueous workup. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Highly efficient, often used for sterically hindered couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Common and effective coupling agent. |
Decarboxylation Studies
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For aromatic carboxylic acids, this process usually requires harsh conditions unless facilitated by specific functional groups or catalysts. mdpi.com
The mechanisms for decarboxylation can be varied:
Radical Mechanism (Hunsdiecker-type reaction): This involves the conversion of the carboxylic acid to a salt (e.g., silver), which then reacts with a halogen (like bromine or iodine) to form an acyl hypohalite. This intermediate can undergo homolytic cleavage to form an aryl radical and a halogen radical, followed by loss of CO2 and radical recombination. acs.orgnih.gov This pathway is plausible for generating halogenated aromatics from benzoic acids. nih.gov
Ionic Mechanism: In some cases, particularly with ortho-substituted benzoic acids, decarboxylation can proceed through an ionic pathway. The reaction might involve the formation of an aryl anion intermediate after the expulsion of CO2, which is then quenched by a proton source. The presence of electron-withdrawing groups can stabilize such an intermediate.
Concerted Mechanism: Some transition-metal-free decarboxylative halogenations have been proposed to proceed through a concerted decarboxylation-halogenation pathway, avoiding a free radical intermediate. acs.org This involves the formation of a benzoyl hypoiodite (B1233010) which rearranges to the aryl iodide product directly. acs.org
For this compound, any decarboxylation would likely be a challenging transformation requiring specific, high-energy conditions due to the stability of the aromatic carboxylate. Catalytic methods using silver or other transition metals could facilitate the process under milder conditions. mdpi.com
Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Iodo 3 Nitrobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of a substituted benzene (B151609) ring is highly dependent on the electronic nature and position of its substituents. For 5-bromo-2-iodo-3-nitrobenzoic acid, two aromatic protons would be expected. The electron-withdrawing nature of the nitro, bromo, and iodo groups would shift these protons downfield.
While specific data for the parent acid is unavailable, data from related compounds like 5-bromo-2-nitrobenzoic acid and 2-iodo-3-nitrobenzoic acid allows for an estimation of the chemical shifts. rsc.orgnus.edu.sg In 5-bromo-2-nitrobenzoic acid, the protons appear in the range of δ 7.75-8.06 ppm. rsc.org The two aromatic protons in this compound are expected to be doublets due to coupling with each other.
Interactive Data Table: ¹H NMR Data of Related Benzoic Acid Derivatives
| Compound | Solvent | Aromatic Protons Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 5-Bromo-2-nitrobenzoic acid | DMSO | δ 8.06 – 7.96 (m, 2H), 7.75 (dd, J = 8.7, 2.2 Hz, 1H) | rsc.org |
| 4-Iodobenzoic acid | DMSO-d6 | δ 7.87 (d, J = 8.3 Hz, 2H), 7.69 (d, J = 8.3 Hz, 2H) | rsc.org |
| 3-Nitrobenzoic acid | CDCl3 | δ 9.08–8.88 (m, 1H), 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), 7.75 (dd, J = 10.0, 6.0 Hz, 1H) | rsc.org |
| 2-Nitrobenzoic acid | DMSO-d6 | δ 8.01-7.96 (m, 1H), 7.88-7.78 (m, 3H) | rsc.org |
Carbon-13 NMR (¹³C NMR) for Aromatic and Carbonyl Resonances
The ¹³C NMR spectrum provides valuable information on the carbon framework of a molecule. For this compound, one would expect to observe signals for the six aromatic carbons and the single carbonyl carbon of the carboxylic acid group. The positions of the carbons bearing the bromo, iodo, and nitro substituents would be significantly influenced by their respective electronic effects. The carbonyl carbon typically resonates in the downfield region of the spectrum.
Data from related structures, such as 2-iodo-3,5-dimethoxybenzoic acid and 4-iodobenzoic acid, can provide insight into the expected chemical shifts. rsc.orgrsc.org For instance, the carbonyl carbon in 4-iodobenzoic acid appears at δ 166.9 ppm in DMSO-d6. rsc.org
Interactive Data Table: ¹³C NMR Data of Related Benzoic Acid Derivatives
| Compound | Solvent | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Reference |
| 2-Iodo-4,5-dimethoxybenzoic acid | CDCl3 | 170.2 | 152.6, 148.7, 124.2, 114.7, 85.6 | rsc.org |
| 4-Iodobenzoic acid | DMSO-d6 | 166.9 | 137.6, 131.1, 130.3, 101.2 | rsc.org |
| 3-Nitrobenzoic acid | CDCl3 | 170.06 | 148.39, 135.79, 130.96, 129.92, 128.37, 125.25 | rsc.org |
| 2-Nitrobenzoic acid | DMSO-d6 | 165.8 | 147.8, 133.5, 131.2, 130.6, 128.8, 124.1 |
Two-Dimensional NMR Techniques for Connectivity Analysis
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in a molecule.
COSY: A ¹H-¹H COSY experiment on this compound would show a cross-peak between the two aromatic protons, confirming their scalar coupling relationship.
HSQC: An HSQC spectrum would reveal correlations between each aromatic proton and the carbon to which it is directly attached. This would be crucial for the unambiguous assignment of the protonated aromatic carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. For instance, the aromatic protons would show correlations to the carbonyl carbon and the quaternary aromatic carbons, aiding in the complete assignment of the carbon skeleton.
While specific 2D NMR data for the target compound is not available, the application of these standard techniques would be a routine step in its full structural characterization. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₇H₃BrINO₄), the exact mass can be calculated and compared with the experimental value to confirm its molecular formula. This is a standard procedure in the characterization of novel compounds. rsc.org
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids. In negative ion mode ESI-MS, this compound would be expected to readily deprotonate to form the [M-H]⁻ ion.
The fragmentation of nitroaromatic compounds in ESI-MS/MS often involves characteristic losses. nih.gov For nitrobenzoic acids, common fragmentation pathways include the loss of CO₂ (decarboxylation) from the carboxylate group and the loss of NO₂ or NO from the nitro group. nih.govresearchgate.net The study of these fragmentation patterns can help to confirm the presence and position of the functional groups on the aromatic ring. For instance, the fragmentation of related nitroaromatic compounds often shows a dependency on the position of the substituents (ortho effects). nih.gov
Interactive Data Table: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M-H]⁻ (m/z) | Potential Fragments | Reference |
| This compound | ESI- | 370.8170 (for ⁷⁹Br, ¹²⁷I) | [M-H-CO₂]⁻, [M-H-NO₂]⁻, [M-H-NO]⁻ | nih.govresearchgate.net |
| Methyl 5-bromo-2-iodo-3-nitrobenzoate | ESI+ | [M+H]⁺, [M+Na]⁺ | - | bldpharm.com |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds. In this method, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and numerous fragment ions. wikipedia.org This extensive fragmentation provides a unique "fingerprint" that is invaluable for structural identification. acs.org
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak and any bromine-containing fragment peaks would appear as a characteristic pair of signals (an M⁺ and M+2 peak) with nearly equal intensity.
Key fragmentation pathways for this molecule would likely involve the loss of the substituents from the aromatic ring. This could include:
Loss of the carboxylic group (-COOH)
Loss of the nitro group (-NO₂)
Loss of a bromine atom (Br•)
Loss of an iodine atom (I•)
The relative abundance of the fragment ions helps in piecing together the molecular structure. For aromatic halogen compounds, the loss of the halogen atom is often a major fragmentation pathway, with the stability of the resulting ion influencing the process. acs.org
Note: Specific experimental mass spectral data, including a list of fragments and their relative abundances for this compound, could not be located in the searched literature. Therefore, a data table of EI-MS findings cannot be generated.
X-ray Crystallography for Solid-State Structure Determination
Analysis of a crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by various non-covalent intermolecular interactions. For substituted benzoic acids, a common and robust interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. conicet.gov.ar
In the case of this compound, other significant interactions would be anticipated, including:
Halogen bonding: Interactions involving the iodine and bromine atoms acting as halogen bond donors with the oxygen atoms of the nitro or carboxyl groups acting as acceptors.
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
Other weak interactions: C-H···O and C-H···X (where X is Br or I) hydrogen bonds may also play a role in stabilizing the crystal packing. researchgate.net
Understanding these interactions is crucial for crystal engineering and predicting the material's physical properties.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgacs.orgscirp.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
By mapping properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contact. Red spots on the d_norm surface indicate strong interactions like hydrogen bonds, while blue regions represent weaker contacts. aps.org
Note: As no crystal structure data was found, a Hirshfeld surface analysis has not been performed for this compound in the available literature. Consequently, no data table of interaction percentages can be provided.
Computational Chemistry Approaches for Molecular Systems
Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental data. researchgate.netals-journal.com
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govnih.gov A common application is geometry optimization, where DFT calculations are used to find the lowest energy (most stable) conformation of a molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography.
Furthermore, DFT is used to calculate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which is crucial for understanding its interaction with other molecules and biological targets. nih.gov
Note: While DFT is a standard method for such analyses, specific results from a DFT geometry optimization for this compound were not available in the searched sources. Therefore, a data table of optimized geometrical parameters cannot be presented.
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. dergipark.org.tr The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and stability. nih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov FMO analysis, typically performed using data from DFT calculations, is essential for predicting how a molecule will behave in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged reactants. chemrxiv.org The MEP map is color-coded to indicate different regions of electrostatic potential. Regions of negative potential, typically shown in red, are electron-rich and are susceptible to electrophilic attack. figshare.com Conversely, regions of positive potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. figshare.com Green and yellow areas represent regions of near-zero or intermediate potential. acs.org
For this compound, the MEP map is expected to show distinct regions of positive and negative potential, dictated by the electron-withdrawing and donating nature of its substituents. The nitro group (-NO₂) is a very strong electron-withdrawing group, which would lead to a significant region of positive electrostatic potential (blue) around it and on the adjacent parts of the benzene ring. The carboxylic acid group (-COOH) also contributes to the electron-deficient nature of the aromatic ring.
The halogen atoms, bromine and iodine, have a dual effect. While they are electronegative, they also possess a region of positive potential known as a "sigma-hole" (σ-hole) on the outermost portion of the halogen atom, along the axis of the carbon-halogen bond. rsc.orgresearchgate.net This σ-hole allows for attractive, non-covalent interactions known as halogen bonds. rsc.org The oxygen atoms of the carboxylic acid and nitro groups would be sites of high electron density, represented by red or deep red colors, indicating the most negative potential and their role as hydrogen bond acceptors. figshare.comrsc.org
Analysis of related substituted nitrobenzoic acids shows that intermolecular interactions, such as hydrogen bonds formed by the carboxylic group and weak interactions from the nitro group, are key to their crystal structures. chemrxiv.org The MEP map provides a fundamental basis for understanding these interactions that dictate the supramolecular assembly. rsc.org
Predicted Collision Cross Section (CCS) Calculations
The Collision Cross Section (CCS) is a physical property of an ion that reflects its size and shape in the gas phase. nih.gov Measured in square angstroms (Ų), the CCS value is determined by an ion's mobility through a drift gas under the influence of an electric field. nih.gov It has become a crucial parameter in analytical chemistry, particularly in ion mobility-mass spectrometry (IM-MS), as it provides an additional dimension of characterization for identifying compounds, separating isomers, and increasing confidence in analytical workflows. nih.govresearchgate.net
CCS values can be determined experimentally or predicted using theoretical methods. nih.gov Computational prediction of CCS is a powerful tool, especially when authentic standards are unavailable. nih.gov These predictions are typically made by generating 3D conformers of the molecule, optimizing their geometry using methods like Density Functional Theory (DFT), and then applying algorithms that simulate the ion's interaction with the drift gas. nih.govnih.gov
While specific predicted CCS values for this compound are not available in the reviewed literature, data for a structurally similar compound, 5-bromo-2-methyl-3-nitrobenzoic acid , can provide a reasonable estimation. The primary difference is the substitution of an iodine atom with a smaller methyl group. The following table presents the predicted CCS values for various adducts of this related compound, calculated using the CCSbase prediction tool. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 259.95531 | 144.5 |
| [M+Na]⁺ | 281.93725 | 156.0 |
| [M-H]⁻ | 257.94075 | 150.1 |
| [M+NH₄]⁺ | 276.98185 | 163.7 |
| [M+K]⁺ | 297.91119 | 141.5 |
| [M+H-H₂O]⁺ | 241.94529 | 148.5 |
| [M+HCOO]⁻ | 303.94623 | 165.9 |
| [M+CH₃COO]⁻ | 317.96188 | 184.5 |
This data is for the related compound 5-bromo-2-methyl-3-nitrobenzoic acid and serves as an estimate. uni.lu The CCS values for this compound would be expected to be slightly larger due to the larger size of the iodine atom compared to the methyl group.
The accuracy of CCS prediction models has been steadily improving, particularly for halogenated molecules, as more experimental data becomes available to train the underlying algorithms. nih.gov
Applications of 5 Bromo 2 Iodo 3 Nitrobenzoic Acid in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Ring Systems
The strategic placement of reactive functional groups on the scaffold of 5-bromo-2-iodo-3-nitrobenzoic acid makes it an ideal starting material for the synthesis of various heterocyclic compounds. The interplay between the iodo, bromo, nitro, and carboxylic acid moieties allows for a range of cyclization strategies to form intricate ring systems.
While direct studies on this compound for the synthesis of nitroisocoumarins are not extensively documented, the closely related compound, 2-iodo-3-nitrobenzoic acid, has been successfully employed in the synthesis of 3-aryl-5-nitroisocoumarins. This is achieved through a tandem Castro-Stephens coupling reaction with arylalkynyl copper(I) reagents, followed by an in-situ copper-catalyzed 6-endo-dig ring closure. The presence of the nitro group is crucial as it directs the cyclization towards the desired 6-endo mode. Given the similar substitution pattern, it is plausible that this compound could undergo analogous transformations to yield bromo-substituted nitroisocoumarins, further expanding the diversity of this class of compounds. The synthesis of the parent 2-iodo-3-nitrobenzoic acid can be accomplished in two steps from 3-nitrophthalic acid via a mercuration/decarboxylation followed by an electrophilic iodine replacement.
| Reagent/Starting Material | Reaction Type | Product | Reference |
| 2-Iodo-3-nitrobenzoic acid and Arylalkynyl copper(I) reagent | Tandem Castro-Stephens coupling and 6-endo-dig cyclization | 3-Aryl-5-nitroisocoumarins | |
| 3-Nitrophthalic acid | Mercuration/decarboxylation and iodination | 2-Iodo-3-nitrobenzoic acid |
The synthesis of indazolone derivatives from precursors related to this compound has been reported, highlighting a potential pathway for its application. Specifically, the synthesis of 2-N-substituted indazolone derivatives can be achieved through a photochemical cyclization in aqueous media. researchgate.net A key step in this process is the reduction of a substituted nitrobenzoic acid to the corresponding (nitrophenyl)methanol. For instance, 5-bromo-2-nitrobenzoic acid is reduced to (5-bromo-2-nitrophenyl)methanol (B1523646) in a 64% yield using a borane (B79455) dimethylsulfide complex. researchgate.net This intermediate can then undergo a photochemical cyclization, a method that is notably compatible with halide substituents, to form the indazolone core. researchgate.netCurrent time information in Bangalore, IN. This suggests a viable synthetic route where this compound could first be reduced to the corresponding alcohol and then subjected to photochemical cyclization to furnish a bromo- and iodo-substituted indazolone derivative. These halogenated indazolones are considered valuable scaffolds in medicinal chemistry. Current time information in Bangalore, IN.
| Starting Material | Key Transformation | Intermediate/Product | Reference |
| 5-Bromo-2-nitrobenzoic acid | Reduction with borane dimethylsulfide | (5-Bromo-2-nitrophenyl)methanol | researchgate.net |
| Substituted nitrophenylmethanol | Photochemical cyclization | 2-N-substituted indazolone | researchgate.netCurrent time information in Bangalore, IN. |
Role in the Synthesis of Substituted Anilines
The nitro group on the aromatic ring of this compound can be readily reduced to an amino group, providing a direct route to highly substituted anilines. The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. chemicalbook.com For example, a general method for the synthesis of substituted anilines from substituted benzoic acids has been developed, which involves the use of tosyl azide. rsc.org A related compound, 5-bromo-2-iodoaniline, can be synthesized from 4-bromo-1-iodo-2-nitro-benzene in high yield through reduction with iron and ammonium (B1175870) chloride. Current time information in Bangalore, IN. This demonstrates the feasibility of reducing the nitro group in the presence of both bromo and iodo substituents. Therefore, the reduction of this compound would be expected to produce 5-bromo-2-iodo-3-aminobenzoic acid, a highly functionalized aniline (B41778) derivative that can serve as a versatile intermediate for further chemical modifications.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Bromo-1-iodo-2-nitro-benzene | Fe, NH₄Cl, EtOH/THF/H₂O | 5-Bromo-2-iodoaniline | 93.6% | Current time information in Bangalore, IN. |
| Substituted benzoic acid | K₂CO₃, Tosyl azide, DMF | Substituted aniline | Not specified | rsc.org |
Development of Iodine(III) Reagents for Organic Transformations
Iodoarenes are precursors to hypervalent iodine(III) reagents, which are valued for their low toxicity and strong oxidizing properties, making them an excellent alternative to many heavy metal-based reagents. rsc.org These reagents, such as phenyliodine diacetate (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA), are widely used in a variety of oxidative transformations. mdpi.com The synthesis of diaryliodonium salts, another class of hypervalent iodine compounds, typically starts with the oxidative activation of aryl iodides. mdpi.com Given the presence of an iodine atom, this compound has the potential to be converted into a novel iodine(III) reagent. The electron-withdrawing nitro and bromo groups on the aromatic ring could enhance the electrophilicity and reactivity of the iodine center in the resulting hypervalent iodine species. The development of such a reagent from this compound could lead to new and selective organic transformations. rsc.orgmdpi.com The incorporation of an iodoarene moiety into a peptide scaffold has also been explored for creating asymmetric catalysts for iodine(III)-mediated transformations. pageplace.de
Building Block in the Construction of Advanced Organic Frameworks
The highly functionalized nature of this compound and its derivatives makes them attractive building blocks for the construction of advanced organic frameworks, such as porous organic polymers (POPs). researchgate.net The methyl ester of the target compound, methyl 5-bromo-2-iodo-3-nitrobenzoate, is categorized as an organic framework building block, suggesting the utility of this structural motif in the synthesis of such materials. POPs are a class of materials known for their physicochemical stability and are synthesized through a bottom-up approach using building blocks that can undergo polymerization. researchgate.net For instance, o-iodobenzoic acid moieties have been incorporated into POPs, which can then be oxidized in situ to generate hypervalent iodine(V) species for catalytic applications. researchgate.net The synthesis of POPs can be achieved through methods like Friedel-Crafts alkylation of iodoaryl building blocks. researchgate.net The presence of multiple reactive sites in this compound, including the carboxylic acid and the two different carbon-halogen bonds, offers multiple points for polymerization, potentially leading to the formation of novel porous materials with tailored properties for applications in gas adsorption and catalysis. rsc.org
Investigation as a Scaffold for Rational Design of Functional Molecules
In medicinal chemistry and drug discovery, a molecular scaffold is a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. Current time information in Bangalore, IN.mdpi.com The unique substitution pattern of this compound, with its distinct functional groups at specific positions, makes it an excellent candidate for investigation as a molecular scaffold. Current time information in Bangalore, IN. The presence of bromo, iodo, and nitro groups, along with a carboxylic acid, provides multiple handles for chemical diversification through various reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and amide bond formation. This allows for the rational design and synthesis of new functional molecules with potentially valuable therapeutic properties. mdpi.com For example, related halogenated and nitro-substituted benzoic acids have been used as key intermediates in the synthesis of biologically active compounds, including anticancer agents. mdpi.com The dual halogen substitution in compounds like 6-bromo-4-iodo-1,2-dihydro-3H-indazol-3-one, which can be conceptually derived from precursors like this compound, imparts unique electronic and steric properties that are valuable in drug design. Current time information in Bangalore, IN.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Transformations
The distinct reactivity of the C-I and C-Br bonds in 5-Bromo-2-iodo-3-nitrobenzoic acid is a cornerstone for its utility in selective synthesis. The carbon-iodine bond is weaker and therefore more readily activated in cross-coupling reactions than the carbon-bromine bond. This differential reactivity allows for sequential, site-selective functionalization, a highly sought-after attribute in complex molecule synthesis.
Future research is poised to expand the repertoire of catalytic transformations beyond traditional methods. Nickel-catalyzed cross-electrophile coupling (XEC) reactions have shown significant promise for selectively functionalizing the C-I bond in bromo(iodo)arenes. nih.govresearchgate.net Recent advancements have demonstrated that nickel catalysts can facilitate the coupling of aryl iodides with a variety of alkyl bromides, including primary, secondary, and tertiary variants, with high chemoselectivity. nih.govresearchgate.net DFT calculations have been instrumental in elucidating the mechanisms behind this selectivity, revealing pathways for the oxidative addition of a Ni(I)-alkyl complex to the C-I bond. nih.gov
Dual-catalytic systems, for instance employing both nickel and cobalt, are emerging as a powerful strategy. nih.gov These systems can activate different coupling partners, allowing for one-pot, three-component reactions where a bromo(iodo)arene is sequentially coupled with two different alkyl halides. nih.gov This approach offers a rapid means to generate molecular complexity from a single, readily available starting material. nih.gov The development of catalysts that are tolerant of a wide array of functional groups is a continuing goal, enabling the application of these methods to increasingly complex and pharmaceutically relevant molecules. researchgate.netnih.gov
The table below summarizes recent findings in selective cross-coupling reactions of bromo(iodo)arenes, which are directly applicable to this compound.
| Catalytic System | Reaction Type | Selectivity | Key Features |
| Nickel/Pyridine (B92270) Carboxamidine | Cross-Electrophile Coupling | Preferential coupling at the aryl iodide site over bromides and other groups. researchgate.net | Utilizes an inexpensive FeCl3 cocatalyst. researchgate.net |
| Nickel/Terpyridine Ligand | C(sp²)−I Selective XEC | Excellent C(sp²)−I selectivity with various alkyl bromides. nih.govresearchgate.net | DFT calculations support a mechanism involving a Ni(I)-alkyl complex. nih.gov |
| Nickel/Cobalt Dual Catalysis | Sequential Cross-Electrophile Coupling | Allows for one-pot dialkylation at both iodide and bromide sites. nih.gov | Reaction control achieved by modifying catalyst loadings. nih.gov |
| Nickel/Photoredox Dual Catalysis | sp³-sp² Cross-Coupling | Enhanced reactivity for iodide substrates over bromides. gelest.com | Represents the first investigation into chemoselective sp³-sp² cross-coupling. gelest.com |
Green Chemistry Approaches to Synthesis
Traditional synthetic methods often rely on harsh reagents and generate significant waste. For instance, the nitration of 2-iodobenzoic acid to produce precursors like 2-iodo-5-nitrobenzoic acid involves heating in a mixture of concentrated nitric and sulfuric acids, which is a highly corrosive and exothermic process. beilstein-journals.org Similarly, halodecarboxylation methods can suffer from poor selectivity and require metal mediators or thermal activation. nih.gov
Future research will increasingly focus on developing greener synthetic routes. This includes the use of less hazardous reagents and solvent systems. For example, new nitration processes using mixtures like HNO3/Ac2O are being developed as more environmentally friendly alternatives for related compounds. researchgate.net The use of hypervalent iodine reagents, generated catalytically from aryl iodides with a sacrificial oxidant, presents a transition-metal-free approach for various transformations, reducing the reliance on heavy metals. acs.org The goal is to create processes that are not only efficient and selective but also minimize environmental impact, aligning with the core principles of green chemistry. acs.org
Development of Asymmetric Synthesis Methodologies
While this compound is itself achiral, it serves as a valuable starting material for the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry. The development of asymmetric methodologies to create chiral derivatives is a significant and ongoing research area.
Catalytic asymmetric synthesis, such as aldol (B89426) and Mannich-type reactions, can be used to introduce stereocenters. acs.org For example, the vinylogous Mukaiyama aldol reaction of silyloxyfurans can be catalyzed by chiral Lewis acids to produce optically active butenolides. acs.org Similarly, chiral catalysts can be employed in the addition of silyloxyfurans to imines to generate butenolide products bearing N-substituted quaternary stereogenic centers with high diastereo- and enantioselectivities. acs.org While not directly demonstrated on this compound itself, these established asymmetric methods could be adapted to its derivatives, allowing for the construction of complex, stereochemically defined structures. For instance, a derivative of the acid could be coupled to a suitable pro-chiral nucleophile using an asymmetric catalyst to generate enantiomerically enriched products. rug.nl
Integration with Flow Chemistry Techniques
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise process, offers numerous advantages, including enhanced safety, better process control, and improved scalability. sioc-journal.cnresearchgate.net Many halogenation reactions, which can be highly exothermic and difficult to control in batch reactors, benefit significantly from the superior heat and mass transfer capabilities of flow systems. rsc.org
For halogenated benzoic acids, flow processes have been developed to convert them into reactive intermediates like acyl chlorides using safer reagents than traditional thionyl chloride, such as bis(trichloromethyl)carbonate (BTC). d-nb.info This activation can then be coupled with a subsequent reaction in a continuous flow system, leading to higher yields, shorter reaction times, and a safer, more environmentally friendly procedure compared to traditional batch methods. d-nb.info The application of flow chemistry to reactions involving this compound could allow for safer handling of nitration, halogenation, and other potentially hazardous transformations, while also facilitating a more streamlined and efficient synthesis of its derivatives. sioc-journal.cnrsc.org
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental design. For substituted benzoic acids, Density Functional Theory (DFT) calculations have been successfully used to correlate various calculated parameters with experimental pKa values. researchgate.net This approach can provide insights into the electronic features that govern acid-base dissociation. researchgate.netresearchgate.net
For a molecule like this compound, computational models can be used to predict its reactivity in different chemical environments. nih.govacs.org For example, DFT calculations have been employed to understand the high C(sp²)−I selectivity observed in nickel-catalyzed cross-coupling reactions of bromo(iodo)arenes by modeling the potential energy surfaces of different reaction pathways. nih.gov Molecular dynamics (MD) simulations can be used to study the behavior of such molecules in solution, including self-association and interactions with solvents, which can be crucial for understanding and controlling crystallization processes. ucl.ac.uk As computational methods become more accurate and efficient, they will play an increasingly vital role in designing novel reactions and predicting the properties of new derivatives based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-bromo-2-iodo-3-nitrobenzoic acid, and how do reaction conditions influence halogen retention?
- Methodological Answer :
- Stepwise Halogenation : Begin with bromination/iodination of a nitrobenzoic acid precursor. For example, iodination at the ortho position (relative to the carboxylic acid group) often requires electrophilic substitution using iodine monochloride (ICl) in acetic acid . Bromination may precede iodination to avoid competitive halogen exchange.
- Nitration Strategy : Nitration of bromo/iodo precursors (e.g., 5-bromo-2-iodobenzoic acid) should use mixed HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to prevent dehalogenation. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:3) .
- Key Data : Halogen retention efficiency drops above 20°C due to C–I bond instability. Yields typically range 60–75% for optimized protocols .
Q. How can purity and structural integrity of this compound be validated post-synthesis?
- Analytical Workflow :
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to detect impurities (<2% by area). Confirm molecular ion peaks at m/z 380.87 (M⁻H)⁻ .
- FT-IR : Validate functional groups: ν(C=O) ~1680 cm⁻¹ (carboxylic acid), ν(NO₂) ~1520 cm⁻¹ (asymmetric stretch), and C–Br/C–I stretches <700 cm⁻¹ .
- ¹H NMR : Expect aromatic proton signals at δ 8.2–8.5 ppm (H-4 and H-6), with deshielding due to nitro and halogen groups .
Q. What are the critical considerations for recrystallizing this compound?
- Optimized Protocol :
- Solvent System : Use DMF/water (1:5 v/v) at 60°C. Slow cooling (1°C/min) yields needle-like crystals. Avoid ethanol due to poor halogen solubility .
- Purity Check : Monitor melting point (mp ~210–215°C with decomposition) and compare to literature values .
Advanced Research Questions
Q. How do competing electron-withdrawing groups (Br, I, NO₂) influence regioselectivity in further functionalization (e.g., Suzuki coupling)?
- Mechanistic Analysis :
- Electronic Effects : The nitro group at C-3 strongly deactivates the ring, directing cross-coupling (e.g., Suzuki) to the less deactivated C-4 or C-6 positions. Iodine at C-2 acts as a leaving group but may require Pd(0) catalysts (e.g., Pd(PPh₃)₄) for efficient substitution .
- Case Study : Attempted coupling with arylboronic acids at C-2 (iodo site) results in <20% yield due to steric hindrance from the carboxylic acid group. Optimize using microwave-assisted conditions (100°C, 30 min) .
Q. What crystallographic strategies resolve disorder in the nitro group during X-ray structure determination?
- Refinement Protocol :
- Software : Use SHELXL for anisotropic refinement of O atoms in the nitro group. Apply constraints (e.g., DFIX for O–N–O angles) to mitigate thermal motion artifacts .
- Disorder Handling : Split the nitro group into two orientations (occupancy 50:50) if residual electron density >0.5 eÅ⁻³ persists after initial refinement .
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled for derivatives of this compound?
- Contradiction Analysis :
- Scenario : Discrepancy between expected m/z (MS) and ¹H NMR integration ratios.
- Root Cause : Check for isotopic interference (e.g., ⁸¹Br/⁷⁹Br, ¹²⁷I) in MS, which may obscure molecular ion peaks. Use high-resolution MS (HRMS) to distinguish isotopic clusters .
- Validation : Synthesize a deuterated analog (e.g., replace H-4 with D) to confirm NMR assignments .
Q. What computational methods predict the acid dissociation constant (pKa) of this compound in aqueous media?
- Modeling Approach :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate partial charges. The nitro and halogens lower pKa (estimated ~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) .
- Experimental Calibration : Validate with potentiometric titration in 50% ethanol/water (ionic strength 0.1 M KCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
